molecular formula C11H12ClNO4 B104368 Diethyl 4-chloropyridine-2,6-dicarboxylate CAS No. 53389-01-8

Diethyl 4-chloropyridine-2,6-dicarboxylate

Cat. No.: B104368
CAS No.: 53389-01-8
M. Wt: 257.67 g/mol
InChI Key: XQVRVZXJZVVBLW-UHFFFAOYSA-N
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Description

Diethyl 4-chloropyridine-2,6-dicarboxylate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 6 positions and a chlorine atom at the 4 position on the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-chloropyridine-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-2,6-pyridinedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-chloropyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 4-chloropyridine-2,6-dicarboxylate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of diethyl 4-chloropyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The ester groups facilitate its transport across cell membranes, enhancing its bioavailability .

Comparison with Similar Compounds

    Dimethyl 4-chloropyridine-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl 4-bromopyridine-2,6-dicarboxylate: Bromine atom instead of chlorine.

    Diethyl 4-fluoropyridine-2,6-dicarboxylate: Fluorine atom instead of chlorine.

Uniqueness: Diethyl 4-chloropyridine-2,6-dicarboxylate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chlorine atom at the 4 position enhances its electrophilicity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

diethyl 4-chloropyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVRVZXJZVVBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304639
Record name diethyl 4-chloropyridine-2,6-dicarboxylate
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Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53389-01-8
Record name 2,6-Pyridinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester
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Record name NSC 166604
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Record name 53389-01-8
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Record name diethyl 4-chloropyridine-2,6-dicarboxylate
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Record name 2,6-diethyl 4-chloropyridine-2,6-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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